Cas no 1095570-49-2 (3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole)
3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole Chemical and Physical Properties
Names and Identifiers
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- 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole
- 3,9-Dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole
- DTXSID40856361
- 1095570-49-2
- G82968
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- Inchi: 1S/C50H74Br2N2/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-53-47-33-41(51)29-31-43(47)45-36-50-46(35-49(45)53)44-32-30-42(52)34-48(44)54(50)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-36,39-40H,5-28,37-38H2,1-4H3
- InChI Key: KBVAWJIRVXGPCX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)N(C1C=C3C4C=CC(=CC=4N(C3=CC=12)CC(CCCCCC)CCCCCCCC)Br)CC(CCCCCC)CCCCCCCC
Computed Properties
- Exact Mass: 862.41983g/mol
- Monoisotopic Mass: 860.42188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 54
- Rotatable Bond Count: 28
- Complexity: 898
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 20.9
- Topological Polar Surface Area: 9.9Ų
Experimental Properties
- PSA: 9.86000
- LogP: 18.10180
3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008186-1g |
3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole |
1095570-49-2 | 95% | 1g |
$1046.40 | 2023-09-04 | |
| Chemenu | CM146375-1g |
3,9-dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole |
1095570-49-2 | 95% | 1g |
$1152 | 2023-11-25 | |
| A2B Chem LLC | AX50556-1g |
3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole |
1095570-49-2 | >97%(HPLC) | 1g |
$3459.00 | 2024-04-20 |
3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole
Introduction to 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole (CAS No. 1095570-49-2) and Its Emerging Applications in Modern Chemistry and Biology
The compound 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole, identified by the CAS number 1095570-49-2, represents a fascinating class of polycyclic aromatic hydrocarbons (PAHs) with significant potential in pharmaceutical and materials science research. This molecule, characterized by its intricate structure featuring bromine substituents and bulky hexyldecyl side chains, has garnered attention due to its unique electronic and photophysical properties. The presence of multiple aromatic rings and alkyl groups imparts distinct characteristics that make it a valuable candidate for various applications.
In recent years, the field of organic electronics has witnessed remarkable advancements driven by the development of novel semiconducting materials. Among these, conjugated polymers and small molecules have emerged as pivotal candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole structure exhibits excellent charge transport properties, making it an attractive candidate for optoelectronic devices. Its extended π-conjugation system facilitates efficient charge delocalization, which is crucial for high-performance electronic applications.
One of the most compelling aspects of this compound is its tunable photophysical behavior. The bromine atoms in the molecule act as effective electron-withdrawing groups, which can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tunability is essential for optimizing device performance in OLEDs and photovoltaics. Additionally, the bulky hexyldecyl side chains enhance the solubility of the compound in common organic solvents, facilitating its processing into thin films via solution-based techniques such as spin-coating or inkjet printing.
Recent studies have demonstrated the utility of 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole in fabricating high-efficiency OLEDs. Researchers have reported that incorporating this compound into emissive layers can lead to devices with exceptional brightness and long operational lifetimes. The bromine substituents contribute to improved thermal stability and chemical resistance, which are critical factors for practical device applications. Furthermore, the hexyldecyl chains prevent aggregation-induced quenching of fluorescence, ensuring consistent emission properties across large-area devices.
The application of 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole extends beyond optoelectronics into the realm of biological imaging and sensing. Its unique photophysical properties make it an excellent candidate for fluorescence-based assays and probes. For instance, derivatives of this compound have been explored as fluorescent markers for cellular imaging due to their bright emission and favorable photostability. The bromine atoms can also be exploited for site-specific labeling or cross-linking reactions, enabling precise molecular engineering for biological applications.
In the context of drug discovery and medicinal chemistry,3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole has shown promise as a scaffold for developing novel therapeutic agents. The indolo[3,2-b]carbazole core is a well-known pharmacophore found in several bioactive molecules with diverse biological activities. By modifying this core structure with bromine substituents and alkyl chains, researchers can fine-tune its interactions with biological targets. Preliminary studies suggest that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory properties, although further investigation is warranted to fully elucidate their pharmacological profiles.
The synthesis of 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions enable the efficient introduction of bromine atoms at specific positions, while chain-growth polymerization methods allow for the controlled addition of hexyldecyl groups。 These advancements have significantly streamlined the production process, making it more accessible for both academic research and industrial applications。
Looking ahead,the future prospects for 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole are promising, particularly in interdisciplinary fields where organic chemistry intersects with nanotechnology, biomedicine,and materials science。 As our understanding of its properties grows, so too will its utility in developing next-generation technologies。 Whether it is used to create more efficient solar cells or to design novel diagnostic tools, this compound stands at the forefront of innovation in modern chemistry。
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